

Roluperidone for Negative Symptoms of Schizophrenia: A Comparative Clinical Trial Analysis

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Compound of Interest		
Compound Name:	Roluperidone	
Cat. No.:	B1679516	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the clinical trial data for **roluperidone** in the treatment of negative symptoms of schizophrenia. While a formal meta-analysis is not yet available, this document synthesizes data from key clinical trials and compares **roluperidone**'s performance with established and emerging therapeutic alternatives. The information is intended to support research, clinical development, and decision-making in the field of neuropsychopharmacology.

Roluperidone: An Overview

Roluperidone (MIN-101) is an investigational compound with a unique pharmacological profile, acting as an antagonist at serotonin 5-HT2A, sigma2, and α1A-adrenergic receptors.[1][2][3][4] It has minimal affinity for dopamine, cholinergic, or histaminergic receptors.[4] This mechanism is being explored for its potential to specifically target the negative symptoms of schizophrenia, such as asociality, anhedonia, alogia, avolition, and blunted affect, which are significant contributors to the long-term disability associated with the disorder.[1][5]

Clinical Trial Data Summary: Roluperidone

Roluperidone has undergone Phase 2b and Phase 3 clinical trials to evaluate its efficacy and safety in treating negative symptoms of schizophrenia. The results have been mixed, leading to



a Complete Response Letter (CRL) from the FDA, indicating that further evidence is needed to support its approval.[5][6][7]

Table 1: Efficacy of Roluperidone in Phase 3 Clinical Trial (12-Week, Double-Blind, Placebo-Controlled)

Endpoint	Roluperidone 32 mg	Roluperidone 64 mg	Placebo
Primary Endpoint: PANSS Marder Negative Symptoms Factor Score (NSFS) Change from Baseline			
p-value vs. Placebo (ITT)	≤0.256	≤0.064 (marginally missing statistical significance)[3]	-
Effect Size (ES)	0.1	0.2	-
p-value vs. Placebo (m-ITT)	-	≤0.044 (nominal significance)[3][8]	-
Key Secondary Endpoint: Personal and Social Performance (PSP) Scale Total Score Change from Baseline			
p-value vs. Placebo (ITT)	≤0.542	≤0.021 (statistically significant)[3]	-
p-value vs. Placebo (m-ITT)	-	≤0.017 (statistically significant)[3][8]	-

ITT: Intent-to-Treat analysis; m-ITT: modified Intent-to-Treat analysis.



Table 2: Open-Label Extension (OLE) of Phase 3 Trial (40

Weeks)

Endpoint	Roluperidone 32 mg	Roluperidone 64 mg
Mean Improvement in NSFS	6.8 points[9]	7.5 points[9]
Mean Improvement in PSP Total Score	12.3 points[9]	14.5 points[9]
Relapse Rate	9% (15/166 patients)[9]	6% (10/167 patients)[9]

Comparative Landscape: Alternative Treatments for Negative Symptoms

The treatment of negative symptoms remains a significant unmet need in schizophrenia.[5] While many atypical antipsychotics can address positive symptoms, their impact on negative symptoms is often limited, and they can sometimes induce secondary negative symptoms.[10] [11]

Table 3: Comparison of Roluperidone with Other Pharmacological Agents for Negative Symptoms



Drug Class	Examples	Mechanism of Action	Efficacy Notes on Negative Symptoms
Atypical Antipsychotics	Cariprazine (Vraylar), Lurasidone (Latuda), Olanzapine (Zyprexa) [6][12]	Primarily dopamine D2 and serotonin 5- HT2A receptor antagonists.[6]	Modest benefits, particularly for cariprazine. Some may worsen negative symptoms.[11][12]
Serotonin 5-HT2A Inverse Agonist/Antagonist	Pimavanserin	Selective serotonin 5- HT2A inverse agonist/antagonist. [11]	Phase 2 trial showed a reduction in negative symptoms, but with a small effect size.[11]
Amino Acids	Glycine, D-serine, Sarcosine	Co-agonists at the NMDA receptor.	Some studies suggest high-dose glycine may improve negative symptoms.[13]
Antidepressants	Mirtazapine	Noradrenergic and specific serotonergic antidepressant (NaSSA).	Used as an add-on therapy, with some evidence of benefit. [12]

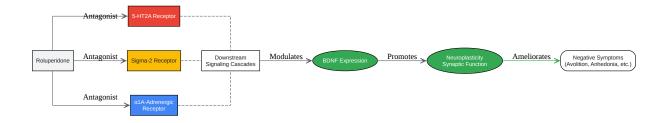
Experimental Protocols Roluperidone Phase 3 Clinical Trial (NCT03397134)

- Study Design: A multinational, randomized, double-blind, placebo-controlled, 12-week study, followed by a 40-week open-label extension.[3][4]
- Participants: 513 patients with schizophrenia who had moderate to severe negative symptoms.[3][4]
- Intervention: Patients were randomized to receive roluperidone 32 mg/day, roluperidone
 64 mg/day, or placebo.[3][4]



- Primary Outcome Measure: Change from baseline in the PANSS Marder Negative
 Symptoms Factor Score (NSFS) at week 12.[3]
- Key Secondary Outcome Measure: Change from baseline in the Personal and Social Performance (PSP) scale total score at week 12.[3]
- Inclusion Criteria: Patients diagnosed with schizophrenia with stable positive symptoms.
- Exclusion Criteria: Patients with prominent positive symptoms or those requiring concomitant antipsychotic treatment. Roluperidone was administered as a monotherapy.[10]

Visualizing Mechanisms and Workflows Proposed Signaling Pathway of Roluperidone

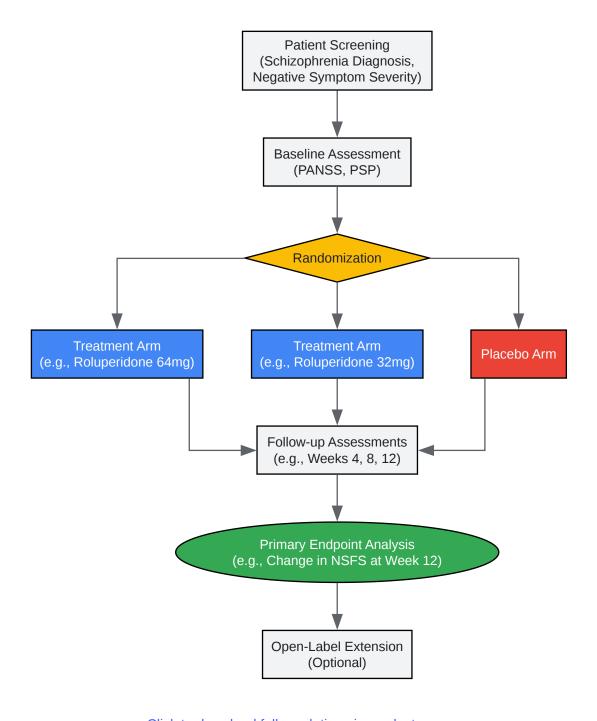


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Caption: Proposed mechanism of **Roluperidone** for negative symptoms.

Generalized Clinical Trial Workflow for Negative Symptoms





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